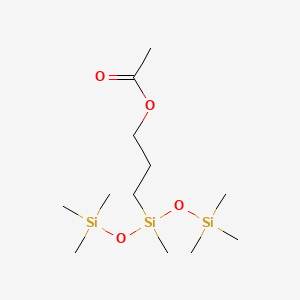

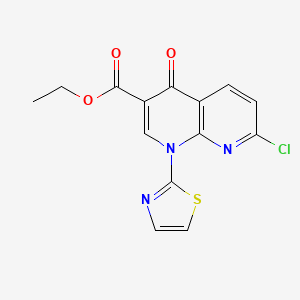

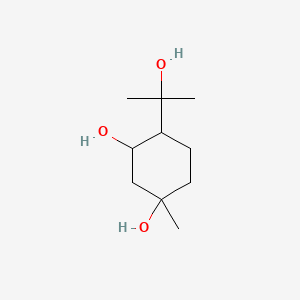

![molecular formula C11H13N3O B599983 4-(Piperazin-1-yl)benzo[d]oxazole CAS No. 105684-82-0](/img/structure/B599983.png)

4-(Piperazin-1-yl)benzo[d]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Piperazin-1-yl)benzo[d]oxazole” is a compound that has been studied for its potential therapeutic applications . It is a part of the family of heterocyclic compounds, which are of immense importance due to their wide spectrum of biological activities .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three-carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)benzo[d]oxazole” was confirmed by NMR and mass spectral data during its synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Piperazin-1-yl)benzo[d]oxazole” involve coupling it with a 1,3,4-oxadiazole-2-thiol pharmacophore using a three-carbon spacer .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The compound has been synthesized and evaluated for its cytotoxicity towards five human cancer cell lines of different origins, viz. MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin) and A549 (Lung). Among the compounds tested, certain derivatives displayed maximum cytotoxic activity .

Antimicrobial Activity

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards .

α1-Adrenergic Receptor Antagonists

Functional bioassay showed that 5-chloro-2-(4-(aryloxyalkyl)piperazin-1-yl)benzo[d]oxazole compounds had moderate antagonistic activities against α1-AR, which verified the three-element pharmacophore model .

Antiproliferative Agents

The compound has been used in the development of antiproliferative drugs, which play a major role in cancer therapy, whether used alone or in combination with other treatments such as surgery, radiation and biological therapy .

Antipsychotic Agents

N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents .

Antifungal Agents

N-aryl and N-alkyl piperazine derivatives have also been reported as potent antifungal agents .

Zukünftige Richtungen

The future directions for research on “4-(Piperazin-1-yl)benzo[d]oxazole” could involve further exploration of its potential therapeutic applications, particularly in the field of cancer therapy . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.

Wirkmechanismus

Target of Action

4-(Piperazin-1-yl)benzo[d]oxazole is a compound that has been studied for its potential biological activities . . This receptor is involved in various physiological and pathological processes, including anxiety, depression, and schizophrenia.

Mode of Action

It’s known that the piperazine moiety is a good template for many different biological targets . Modifying the piperazine moiety with some functional groups, such as introducing an alkyl chain constituted by two- to four carbon atoms linked to the N − 1 of piperazine moiety and to a terminal fragment usually containing an amide or imide function, has been shown to be important .

Biochemical Pathways

Compounds with similar structures have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been evaluated for their cytotoxicity towards various human cancer cell lines . Among the compounds tested, some displayed maximum cytotoxic activity .

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQLIOHPHGHDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743404 |

Source

|

| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)benzo[d]oxazole | |

CAS RN |

105684-82-0 |

Source

|

| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

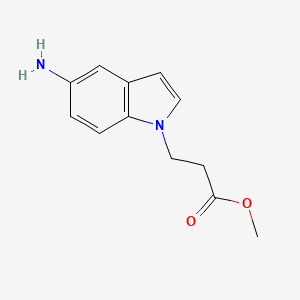

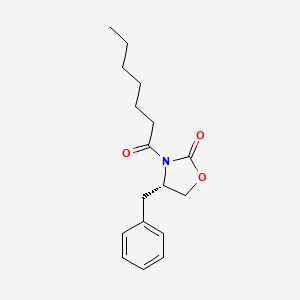

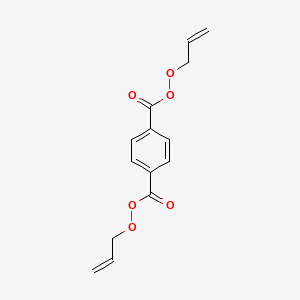

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)